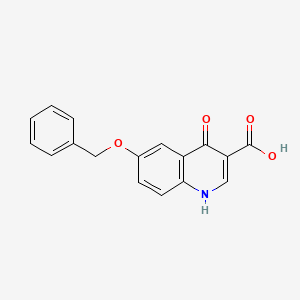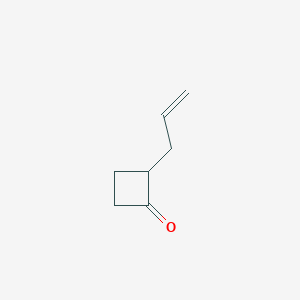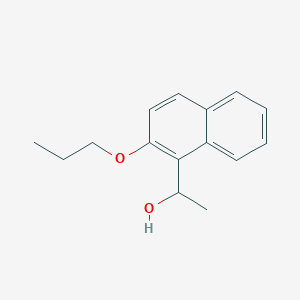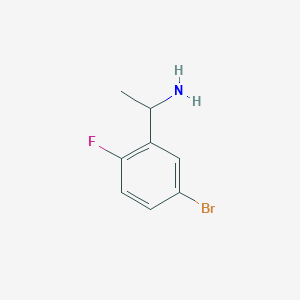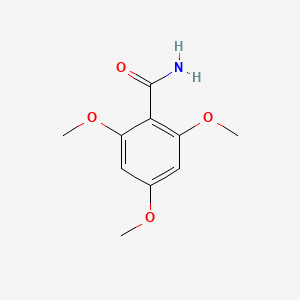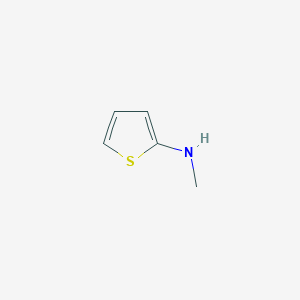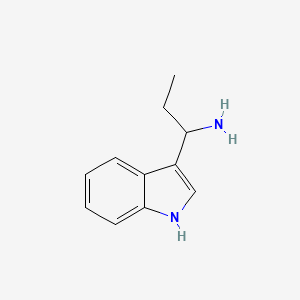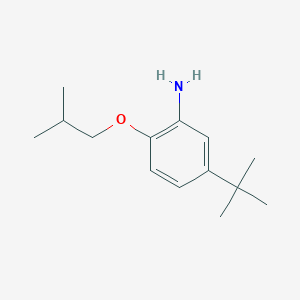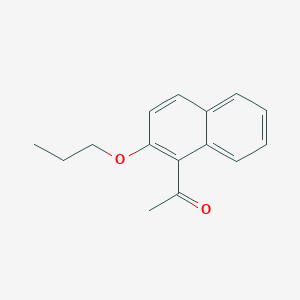
1-(2-Propoxynaphthalen-1-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Propoxynaphthalen-1-yl)ethanone is an organic compound characterized by a naphthalene ring substituted with a propoxy group at the second position and an ethanone group at the first position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Propoxynaphthalen-1-yl)ethanone typically involves the following steps:
Starting Materials: The synthesis begins with naphthalene, which undergoes a Friedel-Crafts acylation to introduce the ethanone group at the first position.
Propoxylation: The resulting intermediate is then subjected to a Williamson ether synthesis to attach the propoxy group at the second position. This involves reacting the intermediate with propyl bromide in the presence of a strong base such as sodium hydride or potassium carbonate.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of both the Friedel-Crafts acylation and the Williamson ether synthesis steps.
化学反応の分析
Types of Reactions: 1-(2-Propoxynaphthalen-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The ethanone group can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ethanone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The propoxy group can be substituted with other alkoxy groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a strong base.
Major Products:
Oxidation: 1-(2-Propoxynaphthalen-1-yl)carboxylic acid.
Reduction: 1-(2-Propoxynaphthalen-1-yl)ethanol.
Substitution: 1-(2-Alkoxynaphthalen-1-yl)ethanone.
科学的研究の応用
1-(2-Propoxynaphthalen-1-yl)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in the development of new pharmaceuticals.
Industry: Utilized in the production of dyes, fragrances, and other specialty chemicals.
作用機序
The mechanism of action of 1-(2-Propoxynaphthalen-1-yl)ethanone depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The exact molecular pathways involved can vary, but typically include binding to active sites or altering membrane permeability.
類似化合物との比較
1-(2-Methoxynaphthalen-1-yl)ethanone: Similar structure with a methoxy group instead of a propoxy group.
1-(2-Ethoxynaphthalen-1-yl)ethanone: Similar structure with an ethoxy group instead of a propoxy group.
Uniqueness: 1-(2-Propoxynaphthalen-1-yl)ethanone is unique due to the presence of the propoxy group, which can influence its physical and chemical properties, such as solubility and reactivity. This makes it distinct from its methoxy and ethoxy analogs, potentially offering different biological activities and industrial applications.
特性
IUPAC Name |
1-(2-propoxynaphthalen-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O2/c1-3-10-17-14-9-8-12-6-4-5-7-13(12)15(14)11(2)16/h4-9H,3,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBTBPVDCPVGJRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C2=CC=CC=C2C=C1)C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
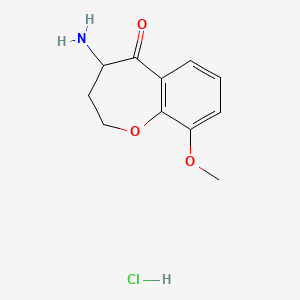
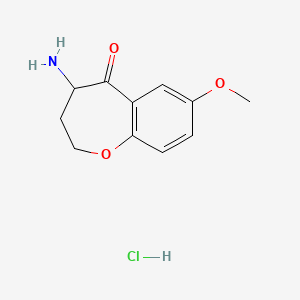
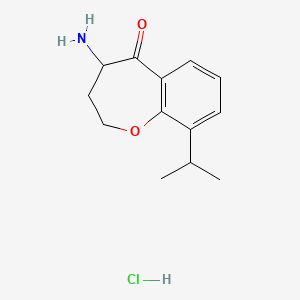
![4-amino-2H,3H,4H,5H-naphtho[1,2-b]oxepin-5-one hydrochloride](/img/structure/B7905679.png)
![4-Amino-7-bromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one hydrochloride](/img/structure/B7905687.png)
